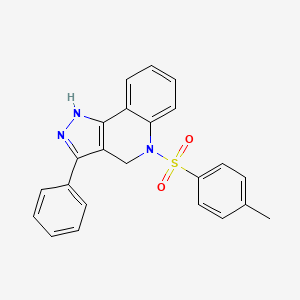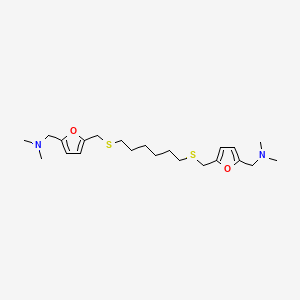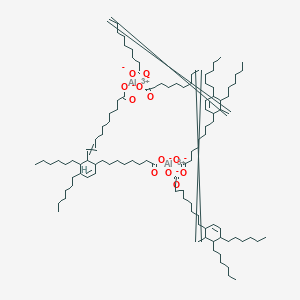
Aluminum dilinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum dilinoleate is a compound that belongs to the class of aluminum salts of linoleic acid. Linoleic acid is an essential fatty acid commonly found in many vegetable oils. This compound is primarily used in the cosmetics industry due to its various functional properties, such as anti-caking, emulsion stabilizing, opacifying, and viscosity controlling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum dilinoleate typically involves the reaction of aluminum salts with linoleic acid. One common method is to react aluminum chloride with linoleic acid in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by reacting aluminum sulfate with linoleic acid. The reaction is conducted in large reactors where the temperature and pH are carefully monitored. The product is then purified through filtration and drying processes to obtain the final compound in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum dilinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Under certain conditions, this compound can be reduced to its constituent elements.
Substitution: The linoleate groups can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various acids or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various oxidized linoleic acid derivatives.
Reduction: Aluminum metal and reduced linoleic acid.
Substitution: New aluminum salts with different fatty acid groups.
Aplicaciones Científicas De Investigación
Aluminum dilinoleate has several applications in scientific research:
Chemistry: Used as a stabilizer in various chemical formulations and reactions.
Biology: Investigated for its potential effects on cell membranes and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of aluminum dilinoleate involves its ability to interact with various molecular targets. In cosmetics, it acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension. It also functions as an anti-caking agent by preventing the aggregation of particles. The compound’s opacifying properties are due to its ability to scatter light, making products appear less transparent .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum stearate: Another aluminum salt of a fatty acid, used for similar purposes in cosmetics and industrial applications.
Aluminum palmitate: Similar in structure and function, used as a thickening agent and stabilizer.
Aluminum oleate: Used in cosmetics and industrial applications for its emulsifying and stabilizing properties.
Uniqueness
Aluminum dilinoleate is unique due to its specific fatty acid composition, which imparts distinct properties such as enhanced emulsion stability and viscosity control. Its ability to function effectively in a wide range of pH conditions also sets it apart from other similar compounds .
Propiedades
Número CAS |
53202-37-2 |
|---|---|
Fórmula molecular |
C108H186Al2O12 |
Peso molecular |
1730.6 g/mol |
Nombre IUPAC |
dialuminum;10-[2-(7-carboxylatoheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoate |
InChI |
InChI=1S/3C36H64O4.2Al/c3*1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38;;/h3*20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40);;/q;;;2*+3/p-6 |
Clave InChI |
AHEUTCASMSZYAZ-UHFFFAOYSA-H |
SMILES canónico |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





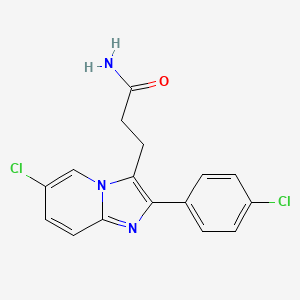

![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
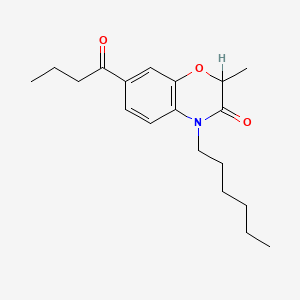

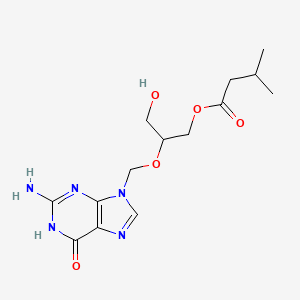
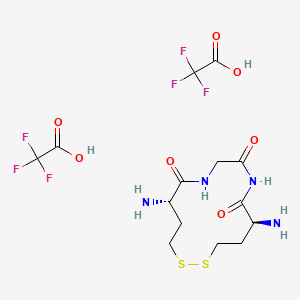

![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
